

What is the molecular structure of Chitotriose trihydrochloride?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chitotriose trihydrochloride

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An In-depth Technical Guide to **Chitotriose Trihydrochloride**: Molecular Structure, Characterization, and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chitotriose trihydrochloride is the salt form of chitotriose, a well-defined oligosaccharide composed of three β -(1 \rightarrow 4) linked N-acetyl-D-glucosamine units. As a derivative of chitin, the second most abundant biopolymer in nature, it serves as a critical tool in biochemistry, immunology, and agricultural science.^[1] Its defined structure allows it to act as a potent elicitor of innate immune responses in both plants and mammals by mimicking the molecular patterns of fungal pathogens. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, standard analytical protocols for its characterization, and a detailed visualization of the key signaling pathways it activates.

Molecular Structure and Physicochemical Properties

Chitotriose is a linear trisaccharide. The core structure consists of three N-acetyl-D-glucosamine monosaccharides joined by β -(1 \rightarrow 4) glycosidic bonds.^{[2][3][4]} This specific linkage creates a linear and rigid structure, which is crucial for its recognition by biological

receptors.[3] The "trihydrochloride" designation indicates that the amino groups of the three glucosamine residues are protonated, forming a salt with three chloride counter-ions. This salt form enhances the compound's solubility in aqueous solutions.

- IUPAC Name: (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;trihydrochloride[5]
- Synonyms: Chitosan trimer, Chitosan trimer trihydrochloride, Chitotriose 3HCl[2][6][7]
- Canonical SMILES: C([C@@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--N)O--INVALID-LINK--O)--INVALID-LINK--N)O)CO)N)O">C@HO)O[8]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **Chitotriose trihydrochloride**.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₃₅ N ₃ O ₁₃ ·3HCl	[2][6][7][9]
Molecular Weight	610.86 g/mol	[6][7][9]
Appearance	White to off-white crystalline powder	[6][7][9]
Melting Point	254 - 256 °C	[6][7]
Purity (Typical)	≥85% (qNMR), ≥98% (HPLC)	[2][6][7]
Optical Rotation	[α] ²⁰ _D = +26° to +31° (c=1 in H ₂ O)	[7]
Storage Conditions	2 - 8 °C or -20 °C, under inert gas	[6][7]

Experimental Protocols for Characterization

Accurate characterization of **Chitotriose trihydrochloride** is essential for its use in research and development. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for assessing purity, identity, and structure.

Purity and Separation by HPLC

Due to the hydrophilic nature of oligosaccharides, Hydrophilic-Interaction Chromatography (HILIC) or Reversed-Phase (RP) HPLC with specific mobile phases are employed for effective separation.^[10] The following protocol is a representative method adapted from literature for the analysis of N-acetyl-chito-oligosaccharides.^{[10][11]}

Objective: To separate and quantify chitotriose from a mixture of other oligosaccharides.

- Instrumentation: HPLC system with a UV detector or Evaporative Light Scattering Detector (ELSD).
- Column: Amide-based HILIC column (e.g., TSKgel Amide-80, 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 90:10 (v/v) Acetonitrile/Water.
- Mobile Phase B: 50:50 (v/v) Acetonitrile/Water.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 210 nm (for acetylamino group) or ELSD.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 80:20 Acetonitrile/Water) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
- Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0	100	0
40	0	100
45	0	100
50	100	0

| 60 | 100 | 0 |

- **Data Analysis:** The retention time of chitotriose is compared to a certified reference standard. Purity is calculated based on the relative peak area. The natural logarithm of the retention time often correlates linearly with the degree of polymerization (DP).[\[11\]](#)

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides detailed information on the molecular structure, including the confirmation of β -(1 \rightarrow 4) linkages and the integrity of the N-acetyl groups.[\[1\]](#) Obtaining well-resolved spectra for oligosaccharides can be challenging due to signal overlap.

Objective: To confirm the chemical structure and identity of chitotriose.

- **Instrumentation:** 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
- **Solvent:** A binary mixture of 70% H₂O / 30% DMSO-d₆ is optimal for resolving amide proton resonances.[\[2\]](#) Alternatively, D₂O with a small amount of deuterated acetic acid (CD₃COOD) can be used.[\[12\]](#)
- **Sample Preparation:** Dissolve ~5 mg of the sample in 0.6 mL of the chosen NMR solvent.
- **¹H NMR Acquisition:**
 - **Pulse Program:** Standard 1D proton experiment with water suppression (e.g., presaturation).
 - **Temperature:** 25 °C (298 K).

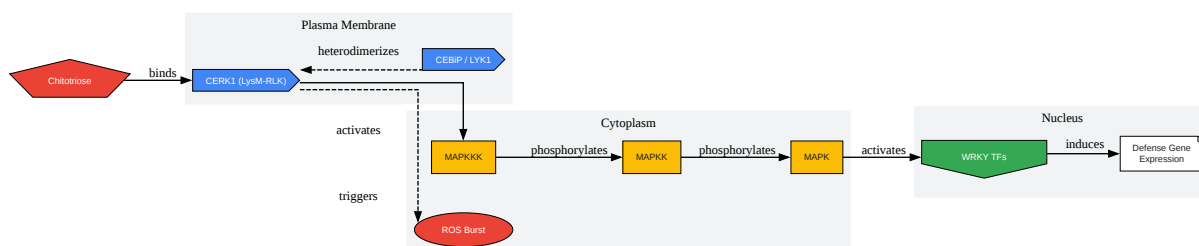
- Key Signals: The anomeric protons (H-1) of the β -linked glucosamine units typically appear in the 4.5-5.0 ppm region. The N-acetyl methyl protons appear as a sharp singlet around 2.0 ppm. The remaining sugar ring protons form a complex, overlapping pattern between 3.2 and 4.0 ppm.
- 2D NMR Experiments (for detailed assignment):
 - COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar ring.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (^{13}C) or nitrogens (^{15}N), which is invaluable for resolving overlapping signals.^[1]
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings, such as the one across the glycosidic bond (e.g., from anomeric proton H-1 of one ring to C-4 of the adjacent ring), which definitively confirms the β -(1 \rightarrow 4) linkage.

Biological Activity and Signaling Pathways

Chitotriose is recognized as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature of microbes. This recognition by host pattern recognition receptors (PRRs) is the first step in initiating an innate immune response.

Chitin Signaling in Plant Immunity

In plants, chitin fragments released from fungal cell walls are potent elicitors of defense responses.^{[6][7]} Chitotriose is perceived by a receptor complex at the plasma membrane, triggering a signaling cascade that leads to the activation of defense genes and enhanced resistance to pathogens.^{[6][9]}

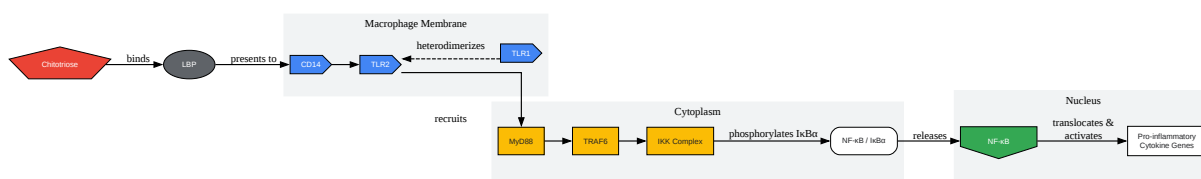


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Caption: Chitin perception and signaling pathway in plants.

Chitin Signaling in Mammalian Innate Immunity

In mammals, chitin oligomers can trigger immune responses, particularly in the context of fungal infections and allergic reactions. The enzyme chitotriosidase (CHIT1) can generate these oligomers from larger chitin polymers.[13] These fragments are then sensed by Toll-like Receptor 2 (TLR2), initiating a pro-inflammatory signaling cascade.



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Caption: TLR2-mediated signaling pathway for chitin oligomers in mammals.

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- To cite this document: BenchChem. [What is the molecular structure of Chitotriose trihydrochloride?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587809#what-is-the-molecular-structure-of-chitotriose-trihydrochloride]

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